molecular formula C9H17NO2S B1400970 3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide CAS No. 1341853-52-8

3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide

Cat. No. B1400970
CAS RN: 1341853-52-8
M. Wt: 203.3 g/mol
InChI Key: ZZMAUHMFQOKMRO-UHFFFAOYSA-N
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Description

“3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide” is a chemical compound with the CAS Number: 1803582-31-1 . It has a molecular weight of 239.77 .


Molecular Structure Analysis

The InChI code for “3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide” is 1S/C9H17NO2S.ClH/c11-13(12)7-3-9(4-8-13)1-5-10-6-2-9;/h10H,1-8H2;1H . This code represents the molecular structure of the compound.

It is stored in a refrigerator and shipped at room temperature .

Scientific Research Applications

For more technical details, you can refer to the Sigma-Aldrich product page . Additionally, the compound’s structure is shown below:

Safety and Hazards

The safety information available indicates that the compound has a GHS07 pictogram and the signal word is "Warning" . The precautionary statement is P261 .

Mechanism of Action

Target of Action

The primary target of 3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide is the γ-aminobutyric acid type A receptor (GABAAR) . GABAAR is a type of protein in the brain that responds to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.

Mode of Action

3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide acts as a potent competitive antagonist at the GABAAR

Biochemical Pathways

By antagonizing the GABAAR, 3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide disrupts the normal function of the GABAergic system, one of the main inhibitory neurotransmitter systems in the brain . This can lead to an increase in neuronal excitability, potentially affecting various downstream neurological processes.

Pharmacokinetics

The ADME properties of 3-Thia-9-azaspiro[5It has been reported to show low cellular membrane permeability , which could impact its absorption and distribution within the body, and thus its bioavailability.

Result of Action

The molecular and cellular effects of 3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide’s action are likely to be complex, given its impact on the GABAergic system . By blocking GABAAR, it could potentially lead to a variety of neurological effects, depending on the specific context within the nervous system.

properties

IUPAC Name

3λ6-thia-9-azaspiro[5.5]undecane 3,3-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2S/c11-13(12)7-3-9(4-8-13)1-5-10-6-2-9/h10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZMAUHMFQOKMRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CCS(=O)(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide
Reactant of Route 2
3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide
Reactant of Route 3
3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide
Reactant of Route 4
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Reactant of Route 5
3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide
Reactant of Route 6
3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide

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